molecular formula C26H34N4O3S B2740018 N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1110916-89-6

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2740018
CAS No.: 1110916-89-6
M. Wt: 482.64
InChI Key: FCGGBSIQQUTXAD-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic small molecule research compound designed for investigative applications. Its molecular architecture, featuring a piperidine-4-carboxamide core linked to a 4-methylpiperazine moiety via a phenyl bridge and modified with a (E)-2-phenylethenylsulfonyl group, suggests potential for targeted protein interaction. This structural motif is characteristic of compounds developed to probe kinase signaling pathways and other cellular processes. Similar N-phenylpiperazine and piperidine carboxamide derivatives have demonstrated significant research utility as kinase inhibitors , with analogous compounds showing potent activity against specific receptors such as 5-hydroxytryptamine (5-HT2A) in preclinical models . Furthermore, structurally related molecules have been investigated as antagonists for GPCR heteromers, which represent novel targets in oncology research , and as inhibitors of enzymes like CYP5122A1 in parasitology studies . The (E)-2-phenylethenylsulfonyl (styrylsulfonyl) functional group is a key pharmacophore known to confer activity in probes targeting nucleotide-binding sites and ATP-binding pockets. This reagent provides researchers with a specialized chemical tool for probing signal transduction mechanisms, enzyme function, and cellular proliferation pathways, facilitating basic research in chemical biology and drug discovery. All studies must be conducted under appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S/c1-28-16-18-29(19-17-28)21-23-7-9-25(10-8-23)27-26(31)24-11-14-30(15-12-24)34(32,33)20-13-22-5-3-2-4-6-22/h2-10,13,20,24H,11-12,14-19,21H2,1H3,(H,27,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGGBSIQQUTXAD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with multiple functional groups that contribute to its biological activity. Its structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol

Structural Components

  • Piperidine Ring : Central to its activity, providing basic nitrogen properties.
  • Phenyl Groups : Contribute to lipophilicity and interaction with biological targets.
  • Sulfonamide Group : Known for antibacterial and diuretic effects.

The biological activity of this compound is primarily attributed to its interactions with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer proliferation.
  • Antimicrobial Properties : Preliminary studies indicate activity against specific bacterial strains, suggesting a possible role as an antimicrobial agent.
  • Antiproliferative Effects : Research has demonstrated significant antiproliferative effects on various cancer cell lines.

In Vitro Studies

In vitro studies have highlighted the compound's effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.56Microtubule disruption
U937 (Leukemia)0.87Induction of apoptosis
A549 (Lung)1.25Inhibition of cell cycle progression

These findings suggest that the compound may target microtubule dynamics, similar to established chemotherapeutic agents like paclitaxel.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound demonstrated significant cytotoxicity in MCF-7 cells. The IC50 value was notably lower than other tested compounds, indicating superior potency. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm for S. aureus, suggesting effective antibacterial activity. Further research is required to elucidate the exact mechanisms behind this antimicrobial action.

Comparison with Similar Compounds

Structural Features

Compound Name / ID Core Structure Key Substituents Functional Groups Evidence Source
Target Compound Piperidine 1-[(E)-2-phenylethenyl]sulfonyl, N-[4-(4-methylpiperazinylmethyl)phenyl] Sulfonamide, Carboxamide N/A (Inferred from naming)
N-(4-Fluorophenyl)-4-[(2E)-3-phenylpropenyl]-1-piperazinecarboxamide () Piperazine 4-(E-styryl), N-(4-fluorophenyl) Carboxamide, Alkenyl
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine 4-Tosyl, N-(4-fluorophenyl)acetamide Sulfonamide, Acetamide
CHEMBL1983923 () Pyrimidine 6-(4-methylpiperazin-1-yl), 2-(styryl) Piperazine, Styryl

Key Observations :

  • The target compound uniquely combines a piperidine sulfonamide with a styryl group , whereas analogs like CHEMBL1983923 () use pyrimidine cores but retain similar styryl and piperazine motifs .
  • Sulfonamide-containing analogs () demonstrate improved solubility compared to non-sulfonylated derivatives, a feature likely advantageous in the target compound .

Pharmacological Activity

While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • CHEMBL1983923 (): Exhibits a pKi of 6.7 against LRRK2, highlighting the importance of the styryl-piperazine motif in kinase inhibition .
  • N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide (): Sulfonamide groups enhance binding to ATP pockets in kinases, suggesting the target’s sulfonylated styryl group may confer similar advantages .

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